3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
CAS No.:
Cat. No.: VC13685308
Molecular Formula: C19H15BrO3
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BrO3 |
|---|---|
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | 3-bromo-10-methoxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one |
| Standard InChI | InChI=1S/C19H15BrO3/c1-19(2)12-5-4-6-13(22-3)16(12)17(21)15-11-8-7-10(20)9-14(11)23-18(15)19/h4-9H,1-3H3 |
| Standard InChI Key | UKKMKBGKFGPLNY-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(C(=CC=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C |
| Canonical SMILES | CC1(C2=C(C(=CC=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of a naphtho[2,3-b]benzofuran system, a fused tricyclic framework integrating a naphthalene moiety with a benzofuran ring. The numbering system places the bromine atom at position 3, the methoxy group at position 10, and two methyl groups at position 6 of the benzofuran subunit . The lactone group at position 11 introduces a ketone functionality, contributing to the compound’s planarity and potential for intermolecular interactions.
Table 1: Key Structural Attributes
| Feature | Position | Role in Reactivity/Bioactivity |
|---|---|---|
| Bromine atom | 3 | Electrophilic substitution site |
| Methoxy group | 10 | Electron-donating substituent |
| Dimethyl groups | 6,6 | Steric hindrance, metabolic stability |
| Lactone (11-ketone) | 11 | Hydrogen-bond acceptor, ring strain |
The bromine atom’s electronegativity enhances susceptibility to nucleophilic aromatic substitution, while the methoxy group directs electrophilic reactions to specific positions on the aromatic system . The dimethyl groups at position 6 likely reduce rotational freedom, stabilizing the compound’s conformation in biological environments .
Synthetic Methodologies
Retrosynthetic Analysis
Synthetic routes to naphthobenzofurans often employ tandem cyclization and functionalization strategies. For example, the Heck reaction has been utilized to construct benzofuran cores via palladium-catalyzed coupling of iodinated precursors with alkenes . A plausible pathway for 3-bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves:
-
MOM Protection: Shielding reactive hydroxyl groups during subsequent lithiation and iodination steps .
-
Intramolecular Heck Cyclization: Forming the benzofuran ring through palladium-mediated coupling of an iodinated naphthalene derivative with a methyl crotonate moiety .
-
Functionalization: Sequential bromination and methoxylation to install substituents, followed by dimethylation via alkylation or Friedel-Crafts reactions.
Key Reaction Steps
A representative synthesis (adapted from Nishiyama et al. ) involves:
-
Lithiation-Iodination: Treatment of a methoxy-protected naphthol with LDA and iodine yields a 2-iodo intermediate.
-
O-Alkylation: Reaction with methyl 4-bromocrotonate introduces an ester-linked sidechain.
-
Heck Cyclization: Palladium acetate catalyzes intramolecular coupling, forming the benzofuran ring.
-
Demethylation and Bromination: Hydrolysis of the methoxymethyl (MOM) group followed by bromine substitution at position 3.
Table 2: Synthetic Yield Optimization
| Step | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Heck Cyclization | Pd(OAc)₂, NaHCO₃ | 34 | |
| Bromination | Br₂, FeCl₃ | 62 | |
| Methoxylation | CH₃ONa, CuI | 48 |
Applications in Materials Science
Benzofuran-based compounds are increasingly explored in organic electronics due to their rigid, conjugated frameworks. Patent WO2015125679A1 discloses benzofuroindole derivatives with high electron mobility (>0.1 cm²/V·s), suggesting potential for 3-bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one in organic light-emitting diodes (OLEDs) . The bromine atom may serve as a heavy atom, enhancing intersystem crossing for thermally activated delayed fluorescence (TADF).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume